Acetophenone, 3',4',5'-trimethyl-, thiosemicarbazone
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Overview
Description
Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone is a derivative of acetophenone, a simple aromatic ketone. This compound is characterized by the presence of three methyl groups on the aromatic ring and a thiosemicarbazone functional group. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone typically involves the reaction of 3’,4’,5’-trimethylacetophenone with thiosemicarbazide. The reaction is usually carried out in an acidic or basic medium, often using ethanol as a solvent. The reaction conditions may vary, but a common method involves refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazone group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone is primarily attributed to its ability to form complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. For example, the compound may inhibit enzymes by binding to their active sites or interfere with DNA replication by interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The parent compound, simpler in structure but lacks the enhanced biological activity of the thiosemicarbazone derivative.
Thiosemicarbazones: A class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone stands out due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The thiosemicarbazone group further enhances its potential for forming metal complexes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
66969-03-7 |
---|---|
Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
[(Z)-1-(3,4,5-trimethylphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3S/c1-7-5-11(6-8(2)9(7)3)10(4)14-15-12(13)16/h5-6H,1-4H3,(H3,13,15,16)/b14-10- |
InChI Key |
XFWCERHQAWYSFZ-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C)C)/C(=N\NC(=S)N)/C |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C(=NNC(=S)N)C |
Origin of Product |
United States |
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